molecular formula C13H10N2O B253551 N-(4-cyano-1-naphthyl)acetamide

N-(4-cyano-1-naphthyl)acetamide

Cat. No.: B253551
M. Wt: 210.23 g/mol
InChI Key: COZOJWLUNAGFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyano-1-naphthyl)acetamide is a specialized organic compound designed for research and development purposes. Its molecular structure, which incorporates both naphthalene and cyano functional groups, suggests potential utility as a key intermediate in organic synthesis and medicinal chemistry. The acetamide moiety is a common feature in many biologically active molecules, indicating that this compound may be of interest for investigating structure-activity relationships or for use in heterocyclic chemistry. Researchers can leverage this building block in the exploration of new chemical entities, particularly in the development of pharmacologically relevant molecules. The presence of the cyano group can impart specific electronic properties and serve as a versatile handle for further chemical transformations. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle the material with appropriate laboratory precautions.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

N-(4-cyanonaphthalen-1-yl)acetamide

InChI

InChI=1S/C13H10N2O/c1-9(16)15-13-7-6-10(8-14)11-4-2-3-5-12(11)13/h2-7H,1H3,(H,15,16)

InChI Key

COZOJWLUNAGFJN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C2=CC=CC=C21)C#N

Canonical SMILES

CC(=O)NC1=CC=C(C2=CC=CC=C21)C#N

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-cyano-1-naphthyl)acetamide with acetamide derivatives bearing substituents on aromatic or naphthalene rings, focusing on substituent effects, physical properties, and structural data.

Substituent Effects on Crystallinity and Molecular Packing

  • N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (): Meta-substitution with chlorine (electron-withdrawing) results in a monoclinic crystal system (space group P2₁/c), with lattice parameters a = 10.52 Å, b = 12.31 Å, c = 9.84 Å. The strong electron-withdrawing nature of the nitro group in related compounds induces significant lattice distortion compared to methyl-substituted analogs .
  • N-(4-Methoxy-1-naphthyl)acetamide (): The methoxy group (electron-donating) contributes to a LogP value of 2.88, indicating moderate hydrophobicity. This contrasts with the cyano-substituted analog, which is expected to exhibit lower LogP due to increased polarity .

Structural and Functional Comparisons

The table below summarizes key differences among selected acetamide derivatives:

Compound Name Substituent(s) Molecular Weight LogP (Predicted) Key Properties/Effects
This compound -CN (4-position) ~224.2* ~1.5–2.0* High polarity, potential crystallinity
N-(4-Methoxy-1-naphthyl)acetamide -OCH₃ (4-position) 215.25 2.88 Moderate hydrophobicity
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide -Cl (meta), -CCl₃ 297.45 ~3.5 Monoclinic packing, electron-withdrawing effects
N-(4-Hydroxy-3-methylnaphthalen-1-yl)acetamide -OH, -CH₃ (3,4-positions) 215.24 ~2.0 Hydrogen-bonding, possible antioxidant activity

*Estimated based on analogous structures.

Key Research Findings and Implications

Electron-Withdrawing vs.

Crystal Engineering: Meta-substituted electron-withdrawing groups (e.g., -Cl, -NO₂) induce pronounced lattice distortions (). The cyano group may similarly affect the crystal packing of this compound, warranting single-crystal X-ray studies.

Safety Considerations: The lack of toxicological data for cyano-acetamides () highlights a critical research gap. Comparative studies with N-(4-aminophenyl)acetamide () could clarify structure-toxicity relationships.

Preparation Methods

Bromination of 1-Naphthylamine

The synthesis begins with the regioselective bromination of 1-naphthylamine to introduce a bromine atom at the 4-position. This step leverages the inherent reactivity of the naphthalene ring, where bromination preferentially occurs para to the electron-donating amino group. In a typical procedure, 1-naphthylamine is treated with bromine (Br₂) in a dichloromethane or acetic acid solvent at 0–25°C for 4–6 hours. The reaction is quenched with sodium thiosulfate to yield 4-bromo-1-naphthylamine as a pale yellow solid, with reported yields of 70–85%.

Cyanide Substitution Reaction

The bromine atom at the 4-position is replaced with a cyano group via nucleophilic aromatic substitution (NAS). Sodium cyanide (NaCN) in dimethylformamide (DMF) at 80–100°C facilitates this transformation over 12–24 hours. The reaction mechanism involves the in situ generation of a cyanide ion, which attacks the electron-deficient aromatic ring activated by the bromine leaving group. Copper(I) cyanide (CuCN) may also be employed under Ullmann-type conditions to enhance reactivity, achieving yields of 65–75%.

Acetylation of the Amino Group

The final step involves acetylation of the 1-amino group using acetic anhydride in the presence of triethylamine (TEA) as a base. Reaction conditions typically include dichloromethane (DCM) as the solvent at room temperature for 2–4 hours, yielding N-(4-cyano-1-naphthyl)acetamide with >90% purity after recrystallization from ethanol. Alternative acylating agents such as acetyl chloride require stricter moisture control but offer comparable efficiency.

Table 1. Optimization of Bromination Conditions

CatalystSolventTemperature (°C)Yield (%)
NoneAcetic acid2578
FeCl₃DCM085
H₂SO₄EtOH1070

Synthetic Route via Diazotization and Sandmeyer Reaction

Nitration and Reduction

1-Naphthylamine undergoes nitration with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to afford 4-nitro-1-naphthylamine. Reduction of the nitro group is achieved using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol, yielding 4-amino-1-naphthylamine with >95% conversion.

Diazotization and Cyanation

The 4-amino group is converted to a diazonium salt via treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. Subsequent reaction with copper(I) cyanide (CuCN) in aqueous solution replaces the diazonium group with a cyano moiety, producing 4-cyano-1-naphthylamine. This Sandmeyer-type reaction proceeds with moderate yields (50–60%) due to competing side reactions, necessitating careful temperature control.

Acetylation Process

Acetylation follows the same protocol as in Route 1, utilizing acetic anhydride and TEA in DCM. The final product is isolated via vacuum filtration and washed with cold hexane to remove residual reagents.

Table 2. Comparison of Cyanation Methods

MethodReagentSolventTime (h)Yield (%)
NAS with NaCNNaCNDMF2475
Sandmeyer reactionCuCNH₂O260
Ullmann couplingCuCN, KCNDMSO1270

Alternative Methods and Recent Advances

Transition Metal-Catalyzed Cyanation

Palladium-catalyzed cyanation using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a promising alternative. This method employs Pd(OAc)₂ and Xantphos as a ligand system in toluene at 100°C, achieving 80% yield with minimal byproducts. The reaction tolerates electron-withdrawing groups and avoids toxic cyanide sources.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques enable solvent-free acetylation by grinding 4-cyano-1-naphthylamine with acetic anhydride and a catalytic amount of DMAP (4-dimethylaminopyridine). This approach reduces waste and achieves 88% yield in 30 minutes, aligning with green chemistry principles.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMF and DMSO enhance NAS reactivity by stabilizing the transition state, while nonpolar solvents (e.g., toluene) favor Pd-catalyzed reactions.

Temperature and Time Considerations

Elevated temperatures (80–100°C) accelerate NAS but risk decomposition, whereas diazotization requires strict低温控制 to prevent diazonium salt degradation.

Analytical Characterization and Purification

Spectroscopic Analysis

¹H NMR confirms acetylation via the disappearance of the NH₂ signal at δ 5.2 ppm and the appearance of an acetamide singlet at δ 2.1 ppm. IR spectroscopy identifies the cyano stretch at 2220 cm⁻¹ and amide C=O at 1650 cm⁻¹.

Crystallization Techniques

Recrystallization from ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction, confirming the molecular structure .

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